

## "2,3-Dihydro-1H-indene-4,7-diamine CAS number and molecular structure"

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Compound of Interest 2,3-Dihydro-1H-indene-4,7-Compound Name: diamine Get Quote Cat. No.: B1425880

## 2,3-Dihydro-1H-indene-4,7-diamine: A Technical **Overview**

CAS Number: 876620-03-0

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indene-4,7**diamine**, a diamino derivative of indane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and applications.

### Molecular Structure and Identification

**2,3-Dihydro-1H-indene-4,7-diamine**, also known as 4,7-diaminoindan, possesses a rigid bicyclic scaffold composed of a benzene ring fused to a cyclopentane ring, with two amino groups attached to the aromatic portion at positions 4 and 7.

Table 1: Compound Identification



Identifier	Value
CAS Number	876620-03-0[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	148.20 g/mol
InChI	InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2- 6(7)8/h4-5H,1-3,10-11H2
InChlKey	WIEMGWZRZHMNGP-UHFFFAOYSA-N
Canonical SMILES	C1CC2=C(C=CC(=C2C1)N)N

### **Physicochemical Properties**

Specific experimental data on the physicochemical properties of **2,3-Dihydro-1H-indene-4,7-diamine** are not readily available in the public domain. However, based on the properties of related indane derivatives, some general characteristics can be inferred. For instance, the related compound 2,3-Dihydro-4-nitro-1H-indene is a solid with a melting point of 41-43 °C and a boiling point of 105-107 °C at 6 mmHg[2]. This suggests that **2,3-Dihydro-1H-indene-4,7-diamine** is also likely to be a solid at room temperature. Recommended storage conditions are -4°C for short-term and -20°C for long-term storage[1].

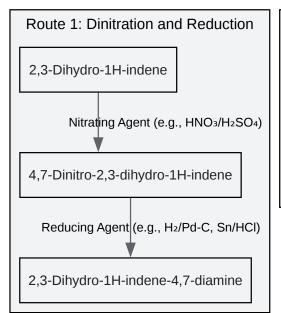
### Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2,3-Dihydro-1H-indene-4,7-diamine** is not explicitly described in the reviewed literature. However, general synthetic strategies for similar compounds suggest plausible routes.

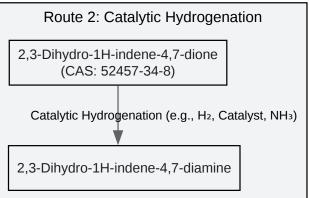
### **Hypothetical Synthesis Workflow**

A common approach for the synthesis of aromatic diamines involves the dinitration of the corresponding hydrocarbon followed by the reduction of the nitro groups. Another potential pathway is the catalytic hydrogenation of a diketone precursor.









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Caption: Hypothetical synthetic routes to **2,3-Dihydro-1H-indene-4,7-diamine**.

# Synthesis of a Related Compound: 2,3-dihydro-1H-indenes-1-amine

A patented method describes the preparation of 2,3-dihydro-1H-indenes-1-amine from 2,3-dihydro-1H-1-indanone. This process involves the formation of an oxime intermediate, followed by reduction with an alumino nickel catalyst in an alkaline solution[3]. While this synthesis is for a different isomer, the chemical transformations are relevant to the synthesis of aminoindanes.

### **Potential Biological Activity and Signaling Pathways**

While specific biological activity data for **2,3-Dihydro-1H-indene-4,7-diamine** is not available, the broader class of indane and diamine derivatives has been investigated for various therapeutic applications. Of particular interest is the potential for this compound to act as an inhibitor of Apoptosis Proteins (IAPs).

### **Inhibition of Apoptosis Proteins (IAPs)**



IAPs are a family of endogenous proteins that negatively regulate apoptosis, or programmed cell death. Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins function by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis[4][5]. Many cancer cells overexpress IAPs, which contributes to their survival and resistance to therapy.

Small molecule mimetics of the endogenous IAP antagonist, SMAC/Diablo, can bind to IAPs and promote their degradation, thereby relieving the inhibition of caspases and sensitizing cancer cells to apoptosis[6]. The rigid scaffold of **2,3-Dihydro-1H-indene-4,7-diamine** could potentially serve as a core structure for the design of such IAP inhibitors.

# IAP Inhibitor (e.g., SMAC mimetic, potentially 2,3-Dihydro-1H-indene-4,7-diamine derivative) nhibition/Degradation (e.g., DNA damage, chemotherapy) Inhibition Caspase Activation (e.g., Caspase-9, Caspase-3/7)

General Mechanism of IAP Inhibition in Apoptosis

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Caption: Simplified signaling pathway of IAP-mediated apoptosis regulation.

**Apoptosis** 

### Conclusion



**2,3-Dihydro-1H-indene-4,7-diamine** is a chemical entity with a well-defined structure. While specific experimental data regarding its physicochemical properties, a detailed synthesis protocol, and biological activity are currently limited in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the development of IAP inhibitors for cancer therapy. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its therapeutic potential. The synthetic routes and biological context provided in this guide, based on related compounds, offer a foundational framework for such future investigations.

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